molecular formula C9H9NO2 B11920561 5,6-Dihydroquinoline-5,6-diol CAS No. 87707-12-8

5,6-Dihydroquinoline-5,6-diol

Cat. No.: B11920561
CAS No.: 87707-12-8
M. Wt: 163.17 g/mol
InChI Key: RXMLUIZBBRMXFQ-UHFFFAOYSA-N
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Description

5,6-Dihydroquinoline-5,6-diol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of two hydroxyl groups attached to the 5th and 6th positions of the dihydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydroquinoline-5,6-diol can be synthesized through multiple synthetic routes. One common method involves the base-catalyzed hydration of 5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide). This reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out in an aqueous medium .

Industrial Production Methods

the synthesis of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroquinoline-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydroquinoline-5,6-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroquinoline-5,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5,6-dihydroquinoline-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLUIZBBRMXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(C2O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87707-12-8
Record name Quinoline-5,6-diol, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087707128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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